Betainealdehyde Diethylacetal Chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,2-diethoxyethyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22NO2.ClH/c1-6-11-9(12-7-2)8-10(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKADRIYSJAEIV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C[N+](C)(C)C)OCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616954 | |
| Record name | 2,2-Diethoxy-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110675-66-6 | |
| Record name | 2,2-Diethoxy-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Organic Transformations of Betainealdehyde Diethylacetal Chloride
Advanced Synthetic Routes to Betainealdehyde Diethylacetal Chloride
This compound, a quaternary ammonium (B1175870) compound, possesses a unique structure combining a masked aldehyde functionality (as a diethylacetal) and a cationic trimethylammonium group. Its synthesis requires strategic approaches that can efficiently construct this arrangement while managing the reactivity of the functional groups.
Mechanistic Principles of Formation of Quaternary Ammonium Acetals
The formation of quaternary ammonium acetals, such as this compound, is fundamentally governed by the principles of nucleophilic substitution and acetalization. The synthesis typically involves two key transformations: the formation of the acetal (B89532) and the quaternization of the amine. The order of these steps can be varied, each presenting distinct advantages and challenges.
One common pathway involves the initial acetalization of a precursor containing a tertiary amine. The acetal formation itself is an acid-catalyzed equilibrium reaction. organicchemistrytutor.comlibretexts.orgyoutube.com The mechanism proceeds through the protonation of the aldehyde carbonyl group, which enhances its electrophilicity. libretexts.orgyoutube.com This is followed by a nucleophilic attack from an alcohol molecule to form a hemiacetal. organicchemistrytutor.comlibretexts.orgyoutube.commasterorganicchemistry.com Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, generating a resonance-stabilized carbocation. youtube.comyoutube.com A second alcohol molecule then attacks this carbocation, and subsequent deprotonation yields the stable acetal. youtube.com To drive the equilibrium towards the acetal product, water is typically removed from the reaction mixture. organicchemistrytutor.comlibretexts.org
Following the formation of the amino acetal, the tertiary amine is quaternized. This is a classic SN2 reaction where the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an alkyl halide (e.g., methyl chloride) to form the quaternary ammonium salt. The efficiency of this step is influenced by the steric hindrance around the nitrogen atom and the reactivity of the alkylating agent.
Alternatively, a strategy commencing with a quaternary ammonium precursor bearing a reactive aldehyde can be envisioned. However, this approach is often more challenging due to the potential for side reactions involving the aldehyde functionality under the conditions required for subsequent acetalization.
Strategic Design of Precursors and Optimization of Reaction Conditions
The successful synthesis of this compound hinges on the rational design of precursor molecules and the meticulous optimization of reaction conditions.
Precursor Design:
A logical precursor for the synthesis is a molecule that contains a tertiary amine and an aldehyde or a group that can be readily converted to an aldehyde. A common starting material would be an aminoaldehyde, such as N,N-dimethylaminoacetaldehyde. This precursor can first be subjected to acetalization conditions.
Optimization of Reaction Conditions:
Acetalization: The formation of the diethylacetal from N,N-dimethylaminoacetaldehyde and ethanol (B145695) is typically catalyzed by a strong acid, such as hydrogen chloride or p-toluenesulfonic acid. organicchemistrytutor.com The reaction is driven to completion by removing the water formed, often through azeotropic distillation with a suitable solvent like toluene or by using dehydrating agents. The temperature and reaction time are critical parameters that need to be optimized to maximize the yield of the amino acetal while minimizing potential side reactions.
Quaternization: The subsequent quaternization of the resulting N,N-dimethyl-2,2-diethoxyethanamine is achieved by reacting it with a methylating agent, typically methyl chloride. This reaction is often carried out in a polar aprotic solvent, such as acetonitrile or DMF, to facilitate the SN2 reaction. The temperature and pressure may be controlled to ensure the reaction proceeds efficiently.
| Reaction Step | Key Parameters for Optimization | Typical Conditions |
| Acetalization | Catalyst, Temperature, Water Removal | Acid catalyst (e.g., HCl, TsOH), Reflux in a solvent that forms an azeotrope with water (e.g., toluene) |
| Quaternization | Solvent, Temperature, Pressure, Alkylating Agent | Polar aprotic solvent (e.g., acetonitrile), Elevated temperature and pressure, Methyl chloride |
Chemical Reactivity and Transformation Pathways of this compound
Hydrolytic Cleavage to Betaine (B1666868) Aldehyde
The most significant chemical transformation of this compound is its hydrolytic cleavage to yield betaine aldehyde. This reaction is a deprotection of the aldehyde functionality and is typically carried out in the presence of aqueous acid. organicchemistrytutor.commasterorganicchemistry.com
The hydrolysis of acetals is a reversible process, and the mechanism is the microscopic reverse of acetal formation. organicchemistrytutor.comyoutube.comyoutube.com The reaction is acid-catalyzed and proceeds through a series of equilibrium steps. organicchemistrytutor.comyoutube.com
The equilibrium of the reaction is governed by Le Châtelier's principle. youtube.com The presence of a large excess of water will drive the equilibrium towards the formation of the aldehyde and alcohol. youtube.comyoutube.com Conversely, to favor the acetal, water must be removed. organicchemistrytutor.com
Factors Influencing the Rate of Hydrolysis:
| Factor | Effect on Rate | Reason |
| Acid Concentration | Increases rate | The reaction is acid-catalyzed; higher [H+] leads to faster protonation of the acetal oxygen. researchgate.net |
| Temperature | Increases rate | Provides the necessary activation energy for the reaction to proceed. |
| Steric Hindrance | Generally decreases rate | Steric bulk around the acetal carbon can hinder the approach of water and destabilize the planar carbocation intermediate. |
| Electronic Effects | Electron-donating groups near the acetal carbon increase the rate | Stabilize the carbocation intermediate. researchgate.net |
The hydrolysis of diethylacetals is almost exclusively catalyzed by acids. Basic or neutral conditions are generally ineffective for cleaving the acetal linkage. organicchemistrytutor.commasterorganicchemistry.com
Types of Acid Catalysis:
Specific Acid Catalysis: This is the most common mechanism for acetal hydrolysis, where the reaction rate is dependent on the concentration of the protonated solvent (e.g., H3O+ in water). rsc.orgrsc.org The pre-equilibrium protonation of the acetal is followed by the rate-determining cleavage of the carbon-oxygen bond. sci-hub.se
General Acid Catalysis: In some cases, any Brønsted acid present in the solution can participate in the proton transfer step of the rate-determining transition state. This can lead to a more complex dependence of the reaction rate on the concentrations of various acidic species in the medium. acs.org
Solvent Effects and Reaction Environment Optimization for Hydrolysis
The optimization of this hydrolysis hinges on controlling the reaction equilibrium and kinetics, which are highly dependent on the solvent. According to Le Chatelier's principle, the removal of a product will shift the equilibrium toward the product side. In acetal hydrolysis, the reaction is driven to completion by using a large excess of water. pressbooks.pubchemistrysteps.com Conversely, the presence of excess ethanol would inhibit the forward reaction.
The mechanism of hydrolysis can be classified as either A-1 (unimolecular) or A-2 (bimolecular), depending on the rate-determining step. osti.gov This can be probed using solvent isotope effects. An inverse solvent isotope effect (k(H₂O)/k(D₂O) < 1) is often indicative of an A-2 mechanism, where the nucleophilic attack by water is part of the rate-determining step. osti.gov Optimizing the reaction environment may also involve adjusting the pH. Since the reaction is acid-catalyzed, a lower pH generally accelerates the reaction, though care must be taken to avoid unwanted side reactions of other functional groups.
| Solvent System (v/v) | Dielectric Constant (Approx.) | Expected Relative Rate | Rationale |
|---|---|---|---|
| 100% Water | 80.1 | High | High polarity stabilizes the oxocarbenium intermediate; high concentration of water drives equilibrium. |
| 50% Ethanol / 50% Water | ~50 | Moderate | Lower polarity compared to pure water; presence of ethanol can shift equilibrium to the left. ias.ac.in |
| 50% Dioxane / 50% Water | ~36 | Moderate to Low | Significantly lower polarity slows the rate by destabilizing the charged intermediate. osti.gov |
| 50% DMSO / 50% Water | ~63 | Moderate | Polar aprotic co-solvent; overall polarity is reduced compared to pure water. osti.gov |
Reactions Involving the Acetal Moiety of this compound
The diethylacetal group in this compound serves as a protecting group for the aldehyde functionality. total-synthesis.com Its reactivity is characteristic of acetals in general, being stable under basic and neutral conditions and towards many nucleophiles and reducing agents. pressbooks.puborganic-chemistry.org The primary reactions involving this moiety are hydrolysis and transacetalization.
Hydrolysis: As discussed previously, acid-catalyzed hydrolysis cleaves the acetal to regenerate the parent aldehyde. This is the most common reaction for this functional group and is used for deprotection. pressbooks.pub
Transacetalization: This reaction involves the exchange of the alkoxy groups of the acetal with another alcohol, typically in the presence of an acid catalyst. organic-chemistry.org For this compound, reaction with a diol like ethylene glycol or 1,3-propanediol would convert the acyclic diethyl acetal into a more stable cyclic acetal (a 1,3-dioxolane or 1,3-dioxane, respectively). ncert.nic.in Cyclic acetals are often favored thermodynamically due to entropic effects. The reaction is driven to completion by removing the displaced ethanol, often by distillation. pressbooks.pub
Other transformations can occur under specific conditions. For example, under gas chromatography conditions on certain acidic stationary phases, aldehyde dimethyl acetals have been observed to eliminate methanol to form the corresponding alk-1-enyl methyl ethers. nih.gov A similar elimination of ethanol from this compound could potentially occur under thermal or specific catalytic conditions to yield an enol ether.
| Reagent | Catalyst | Product Structure | Reaction Type |
|---|---|---|---|
| Ethylene Glycol | H⁺ (e.g., p-TsOH) | Cyclic Acetal (1,3-dioxolane derivative) | Transacetalization |
| 1,3-Propanediol | H⁺ (e.g., p-TsOH) | Cyclic Acetal (1,3-dioxane derivative) | Transacetalization |
| Methanol (excess) | H⁺ (e.g., HCl) | Betainealdehyde Dimethylacetal Chloride | Transacetalization (Alcohol Exchange) |
Reactions Involving the Quaternary Ammonium Center
The quaternary ammonium group in this compound is a permanently charged, cationic center that influences the molecule's solubility and reactivity. noaa.gov Unlike primary, secondary, or tertiary amines, it is not basic but can participate in specific reactions, most notably elimination and substitution/coupling reactions.
Hofmann Elimination: This is a characteristic reaction of quaternary ammonium salts that possess a hydrogen atom on a beta-carbon. libretexts.org The reaction is typically carried out by treating the quaternary ammonium halide with silver oxide to form the hydroxide salt, which is then heated to induce an E2 elimination. libretexts.org The leaving group is a neutral trialkylamine. For this compound, the beta-hydrogens are on the carbon atom adjacent to the acetal group (C2). Elimination would involve the abstraction of one of these protons by a base (hydroxide), with the concurrent departure of trimethylamine. This process would result in the formation of 2,2-diethoxy-ethene (an enol ether) and trimethylamine. chemistrysteps.com The Hofmann rule predicts that when multiple beta-hydrogens are available, the elimination favors the formation of the least substituted alkene, which is relevant in more complex substrates. allen.in
C-N Bond Cleavage Reactions: Under certain catalytic conditions, quaternary ammonium salts can act as electrophiles in cross-coupling reactions. alfa-chemistry.com While more common for aryl ammonium salts, transformations involving C-N bond cleavage are possible. For this compound, this could theoretically involve nucleophilic substitution at one of the N-methyl groups or, more drastically, cleavage of the C-N bond connecting the main chain to the nitrogen, although the latter is less common than beta-elimination. These reactions often require specific catalysts, such as palladium or nickel complexes. alfa-chemistry.com
| Reaction | Reagents | Key Conditions | Predicted Products |
|---|---|---|---|
| Hofmann Elimination | 1. Ag₂O, H₂O 2. Heat (Δ) | Formation of hydroxide salt, followed by thermal elimination. libretexts.org | 2,2-diethoxy-ethene + Trimethylamine + H₂O |
| Nucleophilic Demethylation | Strong Nucleophile (e.g., Thiophenolate) | High Temperature | (2,2-diethoxyethyl)dimethylamine + Methyl Thiophenolate |
Application As a Chemical Probe and Reagent in Biochemical and Enzymatic Studies
Utilization as a Precursor for Betaine (B1666868) Aldehyde in Enzymatic Assays
Betainealdehyde Diethylacetal Chloride is the protected, more stable form of betaine aldehyde. This stability is essential for storage and accurate preparation of solutions for enzymatic assays.
Investigations into Betaine Aldehyde Dehydrogenase (BADH) Substrate Specificity
Betaine Aldehyde Dehydrogenase (BADH; EC 1.2.1.8) is a critical enzyme that catalyzes the irreversible oxidation of betaine aldehyde to glycine (B1666218) betaine, a vital osmoprotectant in a wide range of organisms from bacteria to plants and animals. nih.govresearchgate.net The availability of pure betaine aldehyde, generated from its diethylacetal precursor, has been fundamental to characterizing the function, kinetics, and structure of BADH. wikipedia.orggenome.jp
Kinetic studies are essential to understanding how an enzyme functions. Using betaine aldehyde generated from this compound, researchers have been able to perform detailed kinetic analyses of BADH from various sources. These assays typically monitor the production of NADH or NADPH at a wavelength of 340 nm. nih.gov
The Michaelis-Menten constant (K_m), representing the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), and the catalytic constant (k_cat) are key parameters determined in these studies. For instance, BADH from the pathogen Pseudomonas aeruginosa was found to obey Michaelis-Menten kinetics. nih.gov However, some BADH enzymes, such as BetB from Staphylococcus aureus, exhibit substrate inhibition at betaine aldehyde concentrations as low as 0.15 mM. nih.gov This indicates that excessively high concentrations of the substrate can lead to non-productive binding and a decrease in enzyme activity. nih.gov
Below is a table summarizing kinetic parameters for BADH from different organisms using betaine aldehyde.
| Enzyme Source | K_m (Betaine Aldehyde) | V_max or k_cat | Notes |
| Pseudomonas aeruginosa | 0.8 ± 0.1 mM | Apparent V_max: 121-133 U/mg | Also exhibits substrate inhibition with an apparent K_i of 4.6 ± 1.4 mM. nih.gov |
| Staphylococcus aureus (BetB) | ~0.05 mM (calculated) | k_cat = 50 s⁻¹ | Shows significant substrate inhibition. nih.gov |
| Escherichia coli (YdcW) | - | - | Active against betaine aldehyde but shows no substrate inhibition. nih.gov |
| Avena sativa (Oats) | - | - | Kinetic values differ significantly from other plant BADHs. researchgate.net |
Table 1: Kinetic parameters of Betaine Aldehyde Dehydrogenase (BADH) from various sources.
The substrate specificity of BADH varies significantly between organisms. While bacterial BADHs tend to be highly specific for betaine aldehyde, plant and animal enzymes often exhibit broader specificity. researchgate.netresearchgate.net
Pseudomonas aeruginosa BADH : This enzyme is highly specific for betaine aldehyde. It does not catalyze the oxidation of other positively charged aldehydes like γ-aminobutyraldehyde or 3-dimethylsulfoniopropionaldehyde (B1258502). nih.gov
Rice (Oryza sativa ) BADH2 : In contrast, the rice BADH2 enzyme demonstrates broader substrate specificity, showing high activity with betaine aldehyde, 4-aminobutyraldehyde (AB-ald), and 3-aminopropionaldehyde (AP-ald). nih.gov
Plant and Animal BADHs : Generally, BADH enzymes from plants and animals can utilize a range of substrates, including various ω-aminoaldehydes and other quaternary ammonium (B1175870) compounds. nih.govnih.gov This broader role connects them to other metabolic pathways, such as polyamine catabolism. nih.govnih.gov
The table below compares the substrate activity of different BADH enzymes.
| Enzyme Source | Substrates Utilized | Substrates Not Utilized (or poorly utilized) |
| Pseudomonas aeruginosa | Betaine Aldehyde | γ-aminobutyraldehyde, 3-dimethylsulfoniopropionaldehyde nih.gov |
| Oryza sativa (Rice) BADH2 | Betaine Aldehyde, 4-aminobutyraldehyde, 3-aminopropionaldehyde nih.gov | Not specified |
| Plant BADHs (general) | Betaine Aldehyde, ω-aminoaldehydes nih.govnih.gov | Varies by species |
Table 2: Comparative substrate efficiencies for various Betaine Aldehyde Dehydrogenases.
Structural studies of BADH, often involving the enzyme co-crystallized with its cofactor (NAD⁺/NADP⁺) and a substrate analog, have provided deep insights into its function. These structures reveal that BADH enzymes typically consist of three domains: a coenzyme-binding domain, a catalytic domain, and an oligomerization domain. nih.gov
The catalytic mechanism is understood to proceed through the formation of a thiohemiacetal intermediate. A highly conserved cysteine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the betaine aldehyde substrate. researchgate.net The structure of the active site, including the arrangement of specific amino acid residues, dictates the enzyme's substrate specificity. For instance, in ω-aminoaldehyde dehydrogenases, an "aromatic box" formed by several aromatic residues is thought to be crucial for binding the substrate through cation-π interactions. researchgate.netnih.gov Structural analyses of BADH from organisms like Staphylococcus aureus and Burkholderia pseudomallei have helped to identify key residues in the substrate-binding pocket and explain phenomena such as substrate inhibition, which appears to result from non-productive binding of the aldehyde. nih.govnih.goviucr.org These structural insights are critical for understanding the enzyme's function and for potential applications in drug design. iucr.org
Structural Biology and Mechanistic Enzymology of BADH
X-ray Crystallography and Cryo-Electron Microscopy Studies of Enzyme-Ligand Complexes
Structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) provide atomic-level insights into how enzymes bind their substrates and cofactors. While cryo-EM is revolutionizing structural biology for large complexes, X-ray crystallography has been instrumental in elucidating the architecture of BADH. columbia.edunih.govvai.org By introducing betaine aldehyde, generated from its diethylacetal precursor, to crystals of BADH, researchers can capture snapshots of the enzyme-ligand complex.
These studies have revealed that BADH enzymes are typically dimers or tetramers. researchgate.netelsevierpure.com The active site is located within a tunnel, and the binding of the NAD(P)⁺ cofactor induces conformational changes that prepare the enzyme for catalysis. researchgate.netnih.gov Structural data from various organisms have been deposited in the Protein Data Bank (PDB), providing a foundation for understanding the enzyme's function and for designing specific inhibitors. wikipedia.org For example, the structure of BADH from Staphylococcus aureus shows how NAD⁺ binding traps the enzyme in a catalytically competent conformation. nih.gov
| PDB Entry | Organism | Resolution (Å) | Description |
| 1A4S | Gadus morhua (Cod) | 2.1 | Structure of Betaine Aldehyde Dehydrogenase |
| 1WND | Spinacia oleracea (Spinach) | 2.0 | SoBADH in complex with NAD⁺ and betaine aldehyde |
| 4MPB | Staphylococcus aureus | 2.2 | Apo structure of SaBADH |
| 4MPY | Staphylococcus aureus | 2.0 | SaBADH in complex with NAD⁺ |
This table presents a selection of solved crystal structures for Betaine Aldehyde Dehydrogenase (BADH) from different organisms, highlighting the structural basis for its function.
Site-Directed Mutagenesis for Active Site Characterization and Functional Mapping
Site-directed mutagenesis is a powerful technique used to probe the function of specific amino acid residues within an enzyme's active site. By systematically replacing key residues and then assessing the enzyme's ability to process its substrate (betaine aldehyde, supplied via the diethylacetal), researchers can map the functional landscape of the enzyme.
Studies on various BADHs have identified several critical residues:
The Catalytic Cysteine: A highly conserved cysteine residue (e.g., Cys289 in S. aureus BADH, Cys291 in spinach BADH) acts as the nucleophile, attacking the carbonyl carbon of betaine aldehyde to form a covalent thiohemiacetal intermediate. nih.govportlandpress.com Mutating this residue typically abolishes enzyme activity. nih.gov
The General Base: A conserved glutamate (B1630785) residue (e.g., Glu255 in S. aureus BADH) is positioned to deprotonate the catalytic cysteine, increasing its nucleophilicity. nih.gov It later activates a water molecule for hydrolysis of the thioester intermediate. ebi.ac.uk
Substrate Binding and Specificity Residues: Other residues within the active site are crucial for recognizing and correctly orienting the betaine aldehyde substrate. In spinach BADH, Ala441 is critical for high affinity towards betaine aldehyde, while an isoleucine at this position results in low affinity. nih.gov In plant BADHs, a non-catalytic cysteine (Cys450 in spinach) can react with betaine aldehyde in the absence of NAD⁺, suggesting a potential regulatory mechanism. portlandpress.com
| Enzyme Source | Residue | Role in Catalysis | Finding from Mutagenesis |
| S. aureus BADH | Cys289 | Catalytic Nucleophile | Essential for covalent intermediate formation. nih.gov |
| S. aureus BADH | Glu255 | General Acid-Base | Activates the catalytic cysteine and later a water molecule. nih.gov |
| Spinach BADH | Cys291 | Catalytic Nucleophile | Essential for the primary nucleophilic attack on betaine aldehyde. portlandpress.com |
| Spinach BADH | Ala441 | Substrate Affinity | Mutation to Isoleucine dramatically decreases affinity for betaine aldehyde. nih.gov |
| Spinach BADH | Cys450 | Regulatory | Forms a reversible thiohemiacetal with betaine aldehyde, inactivating the enzyme. portlandpress.com |
This table summarizes key active site residues in Betaine Aldehyde Dehydrogenase (BADH) and their functions as determined through site-directed mutagenesis studies using betaine aldehyde.
Elucidation of Catalytic Mechanisms (e.g., Hydride Transfer, General Acid-Base Catalysis)
The use of betaine aldehyde and its analogs has been central to elucidating the detailed chemical mechanism of BADH. The generally accepted mechanism for ALDH family members, including BADH, involves several key steps that showcase classic enzymatic strategies. nih.govresearchgate.net
Nucleophilic Attack: After the binding of the NAD(P)⁺ cofactor and betaine aldehyde, the catalytic cycle begins. A general base, typically a glutamate residue, deprotonates the active site cysteine. The activated thiolate then performs a nucleophilic attack on the aldehyde's carbonyl carbon. ebi.ac.uk
Thiohemiacetal Formation: This attack forms a negatively charged tetrahedral intermediate, known as a thiohemiacetal. This unstable intermediate is stabilized by an "oxyanion hole," a structural motif formed by backbone amides and/or other residues that donate hydrogen bonds to the oxygen anion. ebi.ac.uk
Hydride Transfer: The thiohemiacetal intermediate collapses, and a hydride ion (H⁻) is transferred from the substrate's former carbonyl carbon to the C4 position of the nicotinamide (B372718) ring of the bound NAD(P)⁺, reducing it to NAD(P)H. This step results in a covalent acyl-enzyme thioester intermediate. portlandpress.comebi.ac.uk
Deacylation: A water molecule, activated by the same glutamate that initiated the reaction, attacks the carbonyl carbon of the thioester. This releases the product, glycine betaine, and regenerates the free enzyme, ready for another catalytic cycle. ebi.ac.uk
Enzyme-Inhibitor Interaction Studies (using betaine aldehyde or its analogs)
Understanding how inhibitors interact with BADH is crucial for designing new drugs, particularly against pathogens like Pseudomonas aeruginosa, where BADH is important for survival in the host. researchgate.netnih.gov
Rational Design of Enzyme Inhibitors Targeting BADH
With detailed structural and mechanistic knowledge, researchers can employ rational design strategies to create potent and specific inhibitors of BADH. nih.gov The goal is often to develop compounds that mimic the substrate, betaine aldehyde, or the transition state of the reaction. The active site tunnel, lined with specific residues, provides a template for designing these molecules. acs.orgresearchgate.net
Key strategies include:
Substrate Analogs: Designing molecules that resemble betaine aldehyde but contain a non-reactive or slowly-reactive group can cause them to bind tightly in the active site without being turned over, thus acting as competitive inhibitors.
Covalent Inhibitors: Compounds with an electrophilic "warhead" can be designed to react with the catalytic cysteine, forming an irreversible covalent bond and permanently inactivating the enzyme. Disulfiram, an inhibitor of other ALDHs, functions via this mechanism. researchgate.net
Exploiting Structural Differences: While the catalytic core is often conserved, differences in the substrate binding tunnel between bacterial and human ALDHs can be exploited to design species-specific inhibitors, which would be ideal for antimicrobial drug development. nih.govnih.gov
Biochemical Characterization of Inhibition Mechanisms
Once potential inhibitors are designed, their mechanism of action must be characterized biochemically. This involves steady-state kinetic studies where the reaction rate is measured at varying concentrations of the substrate (betaine aldehyde) and the inhibitor. nih.govacs.org
Competitive Inhibition: The inhibitor binds to the same site as the substrate (the active site) and directly competes with it. This increases the apparent Michaelis constant (Kₘ) for the substrate but does not affect the maximum velocity (Vₘₐₓ). This is often observed with inhibitors that are structural analogs of the substrate. acs.org
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event reduces the enzyme's catalytic efficiency. In this case, Vₘₐₓ is decreased, but Kₘ remains unchanged. researchgate.netnih.gov
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Kₘ and Vₘₐₓ. acs.org
By plotting the kinetic data (e.g., using a Lineweaver-Burk plot), the type of inhibition and the inhibitor constant (Kᵢ) can be determined, providing a quantitative measure of the inhibitor's potency.
Role in Metabolic Pathway Analysis Relevant to Choline (B1196258) Metabolism and Glycine Betaine Biosynthesis
This compound is a valuable tool for studying the metabolic pathway that synthesizes glycine betaine, a crucial osmoprotectant in many organisms from bacteria to plants and animals. nih.govfrontiersin.orgfrontiersin.orgmdpi.com Glycine betaine helps cells survive under osmotic stress conditions.
The primary biosynthesis pathway involves two main steps:
Choline → Betaine Aldehyde: Choline is oxidized to betaine aldehyde. This step is catalyzed by choline dehydrogenase or choline oxidase in bacteria and animals, and by choline monooxygenase in plants. frontiersin.orgnih.govfrontiersin.org
Betaine Aldehyde → Glycine Betaine: Betaine aldehyde is irreversibly oxidized to glycine betaine by Betaine Aldehyde Dehydrogenase (BADH). nih.govresearchgate.net
By providing a stable source of betaine aldehyde, the diethylacetal allows researchers to probe the second step of this pathway directly. It can be used in studies to:
Measure the activity of BADH in cell extracts from organisms under different conditions (e.g., osmotic stress) to understand how the pathway is regulated. researchgate.net
Investigate potential metabolic bottlenecks or points of regulation. For instance, studies in rats have explored whether high levels of acetaldehyde (B116499) from ethanol (B145695) metabolism could compete with betaine aldehyde for the same dehydrogenase enzyme, potentially impacting glycine betaine levels. nih.gov
Characterize the function of newly discovered BADH genes by expressing them in a host system and testing their ability to convert supplied betaine aldehyde into glycine betaine. nih.gov
The ability to specifically introduce the intermediate of the pathway facilitates a clear analysis of the flux, regulation, and physiological importance of glycine betaine biosynthesis in response to environmental stresses.
Tracing Metabolic Fluxes through Betaine Aldehyde Intermediates
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.gov By introducing isotopically labeled substrates, researchers can trace the path of atoms through metabolic networks, providing a detailed picture of cellular metabolism. mdpi.com While broad analyses often use common tracers like 13C-labeled glucose, more targeted investigations into specific pathways can be achieved by using labeled intermediates. mdpi.com
This compound, when synthesized with isotopic labels (e.g., ¹³C or ¹⁴C), can be employed as a chemical probe to specifically trace the metabolic flux through the final step of glycine betaine synthesis. Upon introduction to a biological system and subsequent hydrolysis to betaine aldehyde, the labeled compound enters the metabolic pool and is acted upon by betaine aldehyde dehydrogenase (BADH). genome.jpenzyme-database.org
A key application of this approach is to quantify the rate of conversion of betaine aldehyde to glycine betaine. For instance, studies using [methyl-¹⁴C]choline have successfully traced the formation of [methyl-¹⁴C]betaine aldehyde and its subsequent oxidation to [methyl-¹⁴C]betaine in rat liver mitochondria. nih.gov A similar principle applies to the use of labeled this compound. By measuring the rate of appearance of the isotopic label in the final product, glycine betaine, researchers can determine the in vivo or in vitro activity of BADH and assess how this flux is altered by various physiological conditions, such as osmotic stress.
Table 1: Hypothetical Isotope Tracing of Glycine Betaine Synthesis
| Metabolic Step | Compound | Isotopic Label Status | Description |
|---|---|---|---|
| 1. Introduction of Probe | [¹³C]-Betainealdehyde Diethylacetal Chloride | Labeled | The isotopically labeled, stable precursor is introduced into the biological system (e.g., cell extract, isolated organelles). |
| 2. Hydrolysis | [¹³C]-Betaine Aldehyde | Labeled | The diethylacetal is hydrolyzed, releasing the labeled betaine aldehyde intermediate. |
| 3. Enzymatic Oxidation | [¹³C]-Glycine Betaine | Labeled | Betaine Aldehyde Dehydrogenase (BADH) catalyzes the oxidation of the labeled aldehyde to labeled glycine betaine in the presence of NAD⁺. nih.gov |
| 4. Analysis | Quantification of [¹³C]-Glycine Betaine | Labeled | Techniques like mass spectrometry or NMR are used to measure the amount of labeled product, allowing for the calculation of the metabolic flux through the BADH reaction. nih.gov |
Enzymatic Compartmentation and Regulatory Mechanisms within Biosynthetic Routes
The synthesis of glycine betaine is subject to strict regulation, which includes the specific location of enzymes within cellular compartments and various mechanisms that control their catalytic activity. This compound is a crucial reagent in studies aimed at elucidating these complexities, as it provides a stable source of the substrate, betaine aldehyde, for enzyme assays. nih.gov
Enzymatic Compartmentation: Research has revealed that the enzymes involved in the choline-to-glycine betaine pathway are often localized to specific organelles. In many animals and bacteria, the initial oxidation of choline to betaine aldehyde occurs in the mitochondria, catalyzed by choline dehydrogenase. nih.govsmpdb.ca The subsequent oxidation of betaine aldehyde to glycine betaine by BADH can occur in either the mitochondria or the cytoplasm. smpdb.ca Studies in rat liver mitochondria have shown that the conversion of choline to betaine aldehyde and its further oxidation to betaine are mitochondrial processes, with the latter step being dependent on the mitochondrial pool of NAD⁺. nih.gov
In plants, the picture can be different and more complex. For example, in the halophyte Leymus chinensis, two distinct BADH isozymes have been identified: LcBADH1 and LcBADH2. nih.gov LcBADH1 contains a putative peroxisomal targeting signal, suggesting its localization to peroxisomes, while LcBADH2 lacks a typical signal peptide and is presumed to be cytosolic. nih.gov This differential compartmentation suggests a cooperative model for glycine betaine synthesis, potentially involving multiple organelles and the cytosol to manage the flow of metabolites and prevent the buildup of toxic intermediates like betaine aldehyde. nih.gov
Regulatory Mechanisms: The activity of betaine aldehyde dehydrogenase is regulated by several factors, including substrate specificity, cofactor availability, and ionic conditions.
Substrate Specificity and Kinetics: BADH enzymes exhibit distinct kinetic properties. For instance, cytosolic LcBADH2 from L. chinensis has a much higher catalytic efficiency (Vmax/Km) for betaine aldehyde compared to the peroxisomal LcBADH1, indicating that LcBADH2 likely plays the major role in glycine betaine biosynthesis in that species. nih.gov In contrast, BADH from Pseudomonas aeruginosa is highly specific for betaine aldehyde and cannot oxidize other aldehydes, even structurally similar ones like γ-aminobutyraldehyde. nih.gov
Cofactor Dependence: The oxidation of betaine aldehyde is an irreversible reaction catalyzed by BADH that requires the cofactor NAD⁺ or, in some organisms like P. aeruginosa, NADP⁺. nih.govnih.gov The availability of this cofactor within a specific cellular compartment is a key regulatory point.
Environmental Factors: The activity of BADH can be significantly influenced by the local ionic environment, which is relevant for its role in osmoregulation. The BADH from P. aeruginosa is rapidly inactivated upon the removal of potassium ions (K⁺) and shows optimal activity at a pH of 8.0-8.5. nih.gov In L. chinensis, the recombinant LcBADH2 protein demonstrated tolerance to NaCl, whereas LcBADH1 activity was significantly decreased by high salt concentrations, highlighting different regulatory adaptations even within the same organism. nih.gov
Table 2: Comparative Properties of Betaine Aldehyde Dehydrogenase (BADH) Isozymes
| Enzyme/Organism | Subcellular Localization | Substrate | Km (µM) | Vmax (U/mg protein) | Key Regulatory Features |
|---|---|---|---|---|---|
| LcBADH1 (L. chinensis) | Peroxisome (putative) nih.gov | Betaine Aldehyde nih.gov | 3190 nih.gov | 1.59 nih.gov | Low catalytic efficiency; activity reduced by NaCl. nih.gov |
| LcBADH2 (L. chinensis) | Cytosol nih.gov | Betaine Aldehyde nih.gov | 15 nih.gov | 1.26 nih.gov | High catalytic efficiency; tolerant to NaCl. nih.gov |
| BADH (P. aeruginosa) | Not specified | Betaine Aldehyde nih.gov | Not specified | 74.5 U/mg nih.gov | Requires K⁺ for stability; specific for NADP⁺; inhibited by γ-aminobutyraldehyde. nih.gov |
| BADH (Rat Liver) | Mitochondria/Cytoplasm nih.govsmpdb.ca | Betaine Aldehyde nih.gov | Not specified | Not specified | Dependent on NAD⁺. nih.gov |
Advanced Analytical Methodologies for Characterization of Betainealdehyde Diethylacetal Chloride and Its Reaction Products
High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Multinuclear Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, Raman Spectroscopy)
High-resolution spectroscopic techniques are indispensable for the detailed structural elucidation of Betainealdehyde Diethylacetal Chloride. These methods provide critical information about the connectivity of atoms and the nature of chemical bonds within the molecule.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are vital.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 2,2-Diethoxy-N,N-dimethylethylamine, provides insight into the expected signals for the precursor of this compound. chemicalbook.com In the quaternized target compound, the protons of the N,N,N-trimethylammonium group would exhibit a characteristic singlet, typically downfield due to the positive charge on the nitrogen atom. The protons of the ethyl groups in the diethylacetal moiety would show a triplet for the methyl groups and a quartet for the methylene (B1212753) groups, coupled to each other. The methine proton of the acetal (B89532) and the methylene protons adjacent to the quaternary nitrogen would also produce distinct signals. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on general chemical shift knowledge, the carbons of the N,N,N-trimethylammonium group would appear at a specific chemical shift. The carbons of the diethylacetal group would also have characteristic shifts, with the acetal carbon being the most downfield of the sp³ carbons due to being bonded to two oxygen atoms. The methylene carbons would also have distinct signals. Data for related compounds like 2,2-Diethoxypropane can offer comparative values for the acetal portion of the molecule. chemicalbook.com
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is expected to show characteristic absorption bands. The C-O-C stretching vibrations of the acetal group would be prominent. Additionally, characteristic vibrations associated with the quaternary ammonium (B1175870) group would be observed. semanticscholar.org The absence of a carbonyl (C=O) stretching band would confirm the protection of the aldehyde group as an acetal.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. For this compound, Raman spectroscopy would be useful in identifying the C-C and C-N skeletal vibrations. The symmetric stretching of the quaternary ammonium group can also be observed. semanticscholar.org
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | Singlet for N(CH₃)₃ protons, triplet and quartet for ethyl groups, distinct signals for acetal CH and adjacent CH₂. |
| ¹³C NMR | Characteristic signals for N(CH₃)₃ carbons, acetal carbon, and ethyl group carbons. |
| FTIR | C-O-C stretching of the acetal, vibrations of the quaternary ammonium group, absence of C=O stretch. |
| Raman | C-C and C-N skeletal vibrations, symmetric stretching of the quaternary ammonium group. |
Mass Spectrometry for Molecular Characterization and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and for obtaining structural information through fragmentation analysis.
For this compound, which is a pre-charged quaternary ammonium salt, electrospray ionization (ESI) would be the most suitable ionization technique. The positive ion mode ESI-MS would directly detect the intact cation, [C₉H₂₂NO₂]⁺.
Fragmentation Analysis
| Ion | m/z (calculated) | Possible Origin |
| [C₉H₂₂NO₂]⁺ | 176.16 | Molecular Ion |
| [C₈H₁₉NO₂]⁺ | 161.14 | Loss of CH₃ |
| [C₇H₁₆NO₂]⁺ | 146.12 | Loss of C₂H₅ |
| [C₄H₁₀N]⁺ | 72.08 | Cleavage at C-C bond adjacent to N⁺ |
| [C₇H₁₅O₂]⁺ | 131.11 | Cleavage at C-C bond adjacent to N⁺ |
Chromatographic Separations and Detection Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of this compound and for isolating it from reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the non-volatile nature of quaternary ammonium salts, direct analysis of this compound by GC-MS is not feasible. However, GC-MS can be used to analyze volatile precursors or potential volatile degradation products. For instance, the analysis of the precursor chloroacetaldehyde (B151913) diethyl acetal can be performed by GC-MS. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the premier technique for the analysis of non-volatile and polar compounds like this compound.
Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of quaternary ammonium compounds. Due to the high polarity of this compound, hydrophilic interaction liquid chromatography (HILIC) could also be an effective separation mode. The choice of column and mobile phase is critical to achieve good peak shape and resolution from potential impurities.
Mass Spectrometric Detection: As mentioned earlier, ESI-MS in the positive ion mode is the ideal detector for the sensitive and selective detection of this compound. The use of tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) can provide very high selectivity and sensitivity for quantification, which is crucial for purity assessment and the analysis of reaction products. researchgate.net
| Chromatographic Method | Application for this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile precursors and potential degradation products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Primary method for purity assessment, isolation, and quantification. RPLC or HILIC can be used for separation, coupled with ESI-MS or ESI-MS/MS for detection. |
Theoretical and Computational Investigations of Betainealdehyde Diethylacetal Chloride
Future Directions and Emerging Research Avenues for Betainealdehyde Diethylacetal Chloride
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability
The traditional synthesis of acetals often involves acid catalysis, which can present challenges in terms of catalyst removal, substrate sensitivity, and environmental impact. ijsdr.org Future research into the synthesis of betainealdehyde diethylacetal chloride will likely focus on the development of more efficient and sustainable methods.
Green chemistry principles are increasingly guiding synthetic strategies. For this compound, this could involve the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused. mdpi.com Solid acid catalysts, such as zeolites or ion-exchange resins, could offer a recyclable and less corrosive alternative to homogeneous acids.
Furthermore, innovative activation methods are emerging. Photo-organocatalytic approaches, utilizing visible light to promote acetalization under neutral conditions, have shown promise for a variety of aldehydes. rsc.orgacs.org Such methods could be particularly advantageous for the synthesis of this compound, given the potential for the quaternary ammonium (B1175870) group to interact with traditional acid catalysts. These mild conditions could lead to higher yields and improved purity. acs.orgresearchgate.net
Solvent selection is another critical aspect of sustainable synthesis. The exploration of solvent-free reaction conditions or the use of greener solvents like water would significantly enhance the environmental profile of the synthesis. ijsdr.org
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Catalyst Type | Potential Advantages | Potential Challenges |
| Conventional Acid Catalysis | Homogeneous (e.g., HCl, H₂SO₄) | Well-established, relatively simple | Catalyst removal, potential side reactions, corrosive |
| Heterogeneous Catalysis | Solid acids (e.g., zeolites, resins) | Recyclable catalyst, reduced corrosion, easier workup | Potentially lower activity, mass transfer limitations |
| Photo-organocatalysis | Organic dyes (e.g., Eosin Y) | Mild and neutral conditions, high chemoselectivity | Requires light source, catalyst stability may be a concern |
| Solvent-Free Synthesis | Acid catalyst (e.g., HCl) | Reduced solvent waste, potentially faster reaction | Viscosity issues, potential for localized overheating |
This table is illustrative and based on general principles of acetal (B89532) synthesis; specific outcomes for this compound would require experimental validation.
Exploration of New Reactivity Patterns and Transformation Pathways
The chemical behavior of this compound is dictated by its two primary functional groups: the acetal and the quaternary ammonium salt. While acetals are generally stable under neutral and basic conditions, they are susceptible to hydrolysis in the presence of acid to regenerate the corresponding aldehyde and alcohol. researchgate.netchemistrysteps.comyoutube.com The kinetics and mechanism of this hydrolysis for this compound, and particularly the influence of the positively charged nitrogen atom on the reaction rate, remain to be thoroughly investigated. nih.govresearchgate.netacs.orgacs.org The electron-withdrawing nature of the quaternary ammonium group could potentially influence the stability of the oxocarbenium ion intermediate formed during hydrolysis. nih.gov
The quaternary ammonium group itself offers avenues for exploring novel reactivity. These groups are known to participate in a variety of chemical transformations, including rearrangements and reactions involving C-N bond cleavage. researchgate.netrsc.org Investigating the interplay between the acetal and the quaternary ammonium functionality under various reaction conditions could unveil unique transformation pathways. For instance, intramolecular reactions or fragmentations initiated by the deprotection of the aldehyde could lead to the formation of interesting molecular architectures.
Furthermore, the stability of the acetal group allows it to serve as a protecting group for the aldehyde functionality while reactions are carried out at other parts of the molecule. This could be exploited in multi-step synthetic sequences to build more complex molecules derived from betaine (B1666868) aldehyde.
Interdisciplinary Applications in Chemical Biology and Enzymatic Catalysis
The structural similarity of this compound to biologically important molecules, particularly its deprotected form, betaine aldehyde, suggests significant potential for applications in chemical biology. Betaine aldehyde is a key intermediate in choline (B1196258) metabolism and is involved in pathways related to osmotic stress and the biosynthesis of glycine (B1666218) betaine. wikipedia.org It is also known to be a substrate and an inhibitor of enzymes like betaine aldehyde dehydrogenase. nih.govportlandpress.comnih.gov
This compound could serve as a chemically stable precursor or a "caged" version of betaine aldehyde in biological studies. The acetal group can be designed to be cleaved under specific conditions, such as a change in pH, allowing for the controlled release of betaine aldehyde within a biological system. This would enable researchers to study the time- and location-dependent effects of betaine aldehyde on cellular processes and enzyme activity with greater precision.
Moreover, the field of enzymatic catalysis could offer novel approaches for the transformation of this compound. While the enzymatic hydrolysis of acetals is a known process, particularly in the context of glycosidases, the specificity of enzymes for a synthetic substrate like this compound is an open question. libretexts.org Screening for or engineering enzymes that can selectively hydrolyze the acetal group under mild, physiological conditions could provide a biocompatible method for deprotection. Conversely, enzymes could potentially be used to catalyze the formation of this acetal, offering a highly selective and environmentally friendly synthetic route.
Advancements in Computational Predictions and Data-Driven Discoveries in Chemical Research
Computational chemistry and machine learning are rapidly becoming indispensable tools in chemical research, offering the ability to predict molecular properties, elucidate reaction mechanisms, and discover novel chemical transformations. nips.ccnih.govnih.govrjptonline.orgarxiv.org These approaches hold significant promise for accelerating the investigation of this compound.
Computational Modeling: Quantum mechanical calculations can be employed to investigate the fundamental properties of this compound. For instance, density functional theory (DFT) can be used to model the hydrolysis mechanism of the acetal group, providing insights into the transition state structures and activation energies. ic.ac.ukbath.ac.uk This would allow for a detailed understanding of how the quaternary ammonium group influences the reactivity of the acetal. Molecular dynamics simulations could be used to study the interaction of this compound with biological macromolecules, such as enzymes, to predict binding affinities and inform the design of potential inhibitors or probes.
Data-Driven Discoveries: As more experimental data becomes available, machine learning algorithms could be trained to predict the reactivity and properties of this compound and related compounds. For example, a model could be developed to predict the outcome of a reaction based on the starting materials and conditions, or to suggest optimal synthetic routes. nih.gov These predictive models can significantly reduce the number of experiments required, saving time and resources. By analyzing large datasets of chemical reactions, machine learning can also help to identify novel reactivity patterns and propose new research directions that may not be apparent from traditional hypothesis-driven approaches.
Table 2: Potential Computational and Data-Driven Approaches for Research on this compound
| Approach | Research Question | Expected Outcome |
| Quantum Mechanics (DFT) | What is the mechanism of acid-catalyzed hydrolysis? | Detailed understanding of transition states and activation energies. |
| Molecular Dynamics (MD) | How does it interact with the active site of betaine aldehyde dehydrogenase? | Prediction of binding modes and affinities. |
| Machine Learning (ML) | Can we predict the yield of a synthetic reaction? | A predictive model to optimize reaction conditions. |
| Data Mining | Are there unknown correlations between its structure and biological activity? | Identification of new potential applications in chemical biology. |
This table provides illustrative examples of how computational and data-driven methods could be applied to the study of this compound.
Q & A
Q. What are the established synthetic methodologies for BAAC, and how can hydrolysis efficiency be optimized?
BAAC is synthesized via acetalization of betaine aldehyde with ethanol, catalyzed by acidic resins like Amberlyst® 14. A critical step involves protecting the aldehyde group as a diethylacetal to prevent undesired side reactions. Hydrolysis of the diethylacetal to regenerate the free aldehyde (e.g., for enzymatic studies) requires acidic conditions (e.g., 0.1 M HCl) followed by neutralization. To optimize hydrolysis, monitor reaction progress via HPLC or GC-MS, adjusting temperature (25–40°C) and reaction time (1–4 hrs) to minimize byproducts like diethyl ether .
Q. How should BAAC be characterized to confirm purity and structural integrity?
Key characterization steps include:
- NMR spectroscopy : Confirm the presence of diethylacetal protons (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for CH₂) and the absence of free aldehyde peaks (δ 9–10 ppm).
- Mass spectrometry : Molecular ion peaks at m/z 211.73 (C₉H₂₂ClNO₂) validate the molecular formula.
- Elemental analysis : Ensure Cl content aligns with theoretical values (16.7% w/w).
- Titration : Quantify residual moisture using Karl Fischer titration to avoid hydrolysis during storage .
Q. What analytical methods are recommended for quantifying BAAC in complex matrices?
Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; UV detection at 210 nm). For trace analysis, derivatize BAAC with 2,4-dinitrophenylhydrazine (DNPH) to form a UV-active hydrazone, enabling detection limits <1 ppm. Validate methods using spiked recovery experiments (85–115% recovery) .
Advanced Research Questions
Q. How can contradictions in BAAC stability data be resolved under varying experimental conditions?
Discrepancies in reported stability (e.g., decomposition rates at different pH levels) arise from moisture sensitivity and temperature fluctuations. To resolve:
Q. What strategies improve BAAC’s utility as a substrate in enzymatic assays (e.g., ALDH10 studies)?
- Substrate engineering : Pre-hydrolyze BAAC to generate betaine aldehyde in situ, ensuring consistent bioavailability for ALDH10 isoenzymes.
- Kinetic assays : Use stopped-flow techniques to measure initial reaction rates (Vmax and Km) under varying NAD+ concentrations.
- Mutagenesis studies : Correlate enzyme specificity with BAAC’s acetal structure by testing ALDH10 mutants (e.g., Cys-302 substitutions) .
Q. How can BAAC be applied in metabolic engineering for glycine betaine biosynthesis?
- Pathway optimization : Co-express BAAC hydrolases with ALDH10 in E. coli or yeast to enhance glycine betaine yield.
- Compartmentalization : Target BAAC delivery to chloroplasts in transgenic plants using transit peptides, improving stress tolerance.
- Metabolic flux analysis : Use ¹³C-labeled BAAC to track carbon flow and identify rate-limiting steps .
Q. What advanced purification techniques address BAAC’s hygroscopicity and impurity challenges?
- Simulated moving-bed chromatography (SMB) : Separate BAAC from diethyl ether byproducts with >98% purity using SMB with polar stationary phases (e.g., silica gel).
- Crystallization : Induce crystallization in anhydrous ethanol at −20°C to remove hydrophilic impurities.
- Lyophilization : Stabilize purified BAAC by freeze-drying under vacuum (0.1 mbar) .
Methodological Best Practices
- Storage : Store BAAC at −20°C in sealed, argon-purged vials with molecular sieves (3Å) to prevent hydrolysis .
- Safety : Use inert atmosphere gloveboxes for handling BAAC to avoid moisture ingress and oxidative degradation .
- Data validation : Cross-reference HPLC and NMR data with synthetic controls to distinguish artifacts from true signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
